3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
“3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a fused solid with a brown appearance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been utilized in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, the protodeboronation of alkyl boronic esters has been reported . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
“3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a fused solid with a brown appearance . Its molecular weight is 337.19 .Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
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3-(Bromoacetyl)coumarins
- Field : Organic Chemistry
- Application : 3-(Bromoacetyl)coumarins are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They also are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities .
- Method : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
- Results : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
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3-Bromo-2-methylphenol (BrMP)
- Field : Biochemistry
- Application : 3-Bromo-2-methylphenol (BrMP) acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules.
- Method : This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.
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Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
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Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Method : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Reactions of Indole with Nucleophiles
- Field : Organic Chemistry
- Application : In a similar fashion, Pelkey et al. demonstrated that 1,2-bis(phenylsulfonyl)indole would undergo nucleophilic addition by methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole .
- Method : The phenylsulfonyl group can be removed by treatment with sodium–mercury amalgam to produce skatole .
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Synthesis of Pyrrolopyridine Derivatives
- Field : Organic Chemistry
- Application : Pyrrolopyridine derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of pyrrolopyridine derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .
- Results : Pyrrolopyridines, both natural and synthetic, show various biologically vital properties .
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Biological Potential of Pyrrolopyridine Derivatives
- Field : Pharmaceutical Sciences
- Application : Pyrrolopyridine derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of pyrrolopyridine derivatives .
- Method : Various natural compounds contain pyrrolopyridine as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Results : From the literature, it is revealed that pyrrolopyridine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Reactions of Pyrrolopyridine with Nucleophiles
- Field : Organic Chemistry
- Application : In a similar fashion, Pelkey et al. demonstrated that 1,2-bis(phenylsulfonyl)indole would undergo nucleophilic addition by methyl cuprate to form 3-methyl-2-(phenylsulfonyl)indole .
- Method : The phenylsulfonyl group can be removed by treatment with sodium–mercury amalgam to produce skatole .
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-2-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZHLDFXNLJAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457099 | |
Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
744209-37-8 | |
Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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